molecular formula C18H14BrNO4S2 B12382267 Ask1-IN-4

Ask1-IN-4

Cat. No.: B12382267
M. Wt: 452.3 g/mol
InChI Key: VOZLCCPWWFCIQS-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ask1-IN-4 is a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 plays a crucial role in mediating cellular responses to oxidative stress, endoplasmic reticulum stress, and calcium influx. By inhibiting ASK1, this compound can modulate various cellular processes, making it a promising therapeutic candidate for treating diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer .

Chemical Reactions Analysis

Ask1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .

Scientific Research Applications

Ask1-IN-4 has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a tool compound to study the inhibition of ASK1 and its downstream signaling pathways. In biology and medicine, this compound has shown promise in treating neurodegenerative disorders, cardiovascular diseases, and cancer by modulating cellular stress responses and reducing inflammation .

Properties

Molecular Formula

C18H14BrNO4S2

Molecular Weight

452.3 g/mol

IUPAC Name

4-[(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C18H14BrNO4S2/c19-12-5-3-11(4-6-12)14-8-7-13(24-14)10-15-17(23)20(18(25)26-15)9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,21,22)/b15-10-

InChI Key

VOZLCCPWWFCIQS-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)Br

Origin of Product

United States

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